Nbd-colcemid

Übersicht

Beschreibung

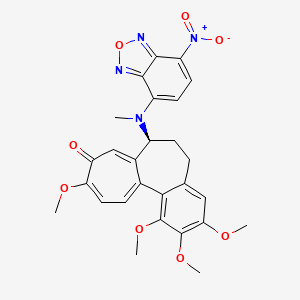

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid, commonly referred to as Nbd-colcemid, is a fluorescent analog of colcemid. This compound is used as a probe for studying the binding sites of colcemid on tubulin and microtubules. It exhibits a visible absorption maximum at 465 nm and fluoresces in the range of 520-540 nm, making it highly useful in environments of low polarity .

Vorbereitungsmethoden

The synthesis of N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid involves the reaction of colcemid with 7-nitrobenz-2-oxa-1,3-diazole-4-yl chloride. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere. The reaction conditions include maintaining the temperature at around 0-5°C and using a base such as triethylamine to facilitate the reaction . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.

Analyse Chemischer Reaktionen

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid undergoes various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoxadiazole moiety.

Fluorescence Quenching: The fluorescence of Nbd-colcemid can be quenched by various quenchers, including amines and biothiols.

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study the interactions of colcemid with tubulin and microtubules.

Biology: Employed in visualizing microtubule dynamics and studying the effects of colcemid on cell division.

Industry: Applied in the development of fluorescent probes for various biochemical assays and diagnostic tools.

Wirkmechanismus

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle formation during cell division. The compound’s fluorescence properties allow for the visualization of tubulin and microtubule interactions under a fluorescence microscope .

Vergleich Mit ähnlichen Verbindungen

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid is unique due to its fluorescent properties, which make it a valuable tool for studying microtubule dynamics. Similar compounds include:

Demecolcine (Colcemid): A less-toxic analog of colchicine with similar microtubule-disrupting properties but without the fluorescence.

Nocodazole: Another microtubule-disrupting agent used in cell biology research.

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid stands out due to its ability to provide both functional inhibition of microtubule polymerization and fluorescent visualization of microtubule structures.

Biologische Aktivität

Nbd-colcemid, a fluorescent analog of colcemid, has garnered attention in the field of cellular biology due to its unique properties and biological activities. This compound is primarily known for its ability to bind to tubulin, disrupting microtubule formation and providing insights into cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and potential applications in research.

Chemical Structure and Properties

This compound is characterized by the addition of a 7-nitrobenz-2-oxa-1,3-diazole (NBD) moiety to the colcemid structure. This modification not only enhances its fluorescence properties but also allows for the visualization of microtubules in living cells. The compound exhibits a visible absorption maximum at 465 nm and fluoresces in the range of 520-540 nm, particularly in low polarity environments .

This compound binds to tubulin, a protein that polymerizes to form microtubules, which are essential for various cellular functions including mitosis. The binding of this compound prevents microtubule assembly, leading to cell cycle arrest in metaphase. This was demonstrated in experiments where this compound was shown to reversibly disrupt metaphase spindles in sea urchin eggs .

Fluorescent Titration Studies

Fluorescent titration studies revealed that this compound binds stoichiometrically to tubulin. Upon addition to bovine brain tubulin, there was a significant enhancement in fluorescence intensity, indicating strong binding interactions . This property allows researchers to visualize microtubules and study their dynamics in real-time.

Visualization of Microtubules

Using fluorescence microscopy, researchers were able to directly visualize assembled microtubules after treatment with this compound. This capability is particularly useful for studying the interactions between colcemid and tubulin as well as localizing other colcemid-binding structures within cells .

Case Studies and Applications

This compound has been employed in various studies aimed at understanding cell division and microtubule dynamics:

- Microtubule Dynamics : In studies examining the role of microtubules in cell division, this compound has been used to investigate how disruptions in microtubule formation affect mitotic progression.

- Drug Development : The fluorescent properties of this compound make it a valuable tool for drug development research, particularly in screening compounds that target microtubule dynamics.

- Cellular Localization Studies : Researchers have utilized this compound to map the localization of tubulin and other related proteins within different cellular compartments.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c1-30(18-9-10-19(31(33)34)25-24(18)28-39-29-25)17-8-6-14-12-22(36-3)26(37-4)27(38-5)23(14)15-7-11-21(35-2)20(32)13-16(15)17/h7,9-13,17H,6,8H2,1-5H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQARLXAFVVPTDP-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148783 | |

| Record name | Nbd-colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108964-31-4 | |

| Record name | Nbd-colcemid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108964314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nbd-colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.